molecular formula C11H10N2O3S2 B2374228 N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-phenoxyacetamide CAS No. 289623-01-4

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-phenoxyacetamide

Cat. No.: B2374228
CAS No.: 289623-01-4
M. Wt: 282.33
InChI Key: QBWUPEPRENQSRZ-UHFFFAOYSA-N
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Description

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-phenoxyacetamide is a compound that belongs to the class of thiazolidinones, which are known for their diverse biological activities. This compound is characterized by the presence of a thiazolidine ring, a phenoxy group, and an acetamide moiety.

Preparation Methods

Chemical Reactions Analysis

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-phenoxyacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

Comparison with Similar Compounds

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-phenoxyacetamide can be compared to other thiazolidinone derivatives, such as epalrestat and pioglitazone. Epalrestat is an aldose reductase inhibitor used in the treatment of diabetic neuropathy, while pioglitazone is a peroxisome proliferator-activated receptor (PPAR) agonist used in the management of type 2 diabetes

Properties

IUPAC Name

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S2/c14-9(6-16-8-4-2-1-3-5-8)12-13-10(15)7-18-11(13)17/h1-5H,6-7H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWUPEPRENQSRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)NC(=O)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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